N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is a chemical compound characterized by the presence of iodine, methyl, and trifluoroacetamide groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide typically involves the iodination of a methylphenyl precursor followed by the introduction of the trifluoroacetamide group. The reaction conditions often require the use of iodine reagents and catalysts to facilitate the iodination process. The final step involves the reaction of the iodinated intermediate with trifluoroacetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated phenyl derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenyl ketones, while reduction can produce deiodinated phenyl compounds. Substitution reactions can result in a variety of functionalized phenyl derivatives.
Scientific Research Applications
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and trifluoroacetamide group play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Diiodo-5-methylphenyl)acetamide
- N-(2,4-Diiodo-5-methylphenyl)propionamide
- N-(2,4-Diiodo-5-methylphenyl)butyramide
Uniqueness
N-(2,4-Diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
919771-65-6 |
---|---|
Molecular Formula |
C9H6F3I2NO |
Molecular Weight |
454.95 g/mol |
IUPAC Name |
N-(2,4-diiodo-5-methylphenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H6F3I2NO/c1-4-2-7(6(14)3-5(4)13)15-8(16)9(10,11)12/h2-3H,1H3,(H,15,16) |
InChI Key |
NEPYCDKGIQWWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)I)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.